Cas no 1601907-73-6 (3-(1-benzothiophen-2-yl)butan-2-one)

3-(1-benzothiophen-2-yl)butan-2-one 化学的及び物理的性質
名前と識別子
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- 3-(1-benzothiophen-2-yl)butan-2-one
- 2-Butanone, 3-benzo[b]thien-2-yl-
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- インチ: 1S/C12H12OS/c1-8(9(2)13)12-7-10-5-3-4-6-11(10)14-12/h3-8H,1-2H3
- InChIKey: VONODQNXGPGXGS-UHFFFAOYSA-N
- SMILES: CC(=O)C(C1SC2=CC=CC=C2C=1)C
3-(1-benzothiophen-2-yl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273153-250mg |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 90.0% | 250mg |
$452.0 | 2023-10-02 | |
A2B Chem LLC | AX27104-1g |
3-(1-Benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 90% | 1g |
$998.00 | 2024-04-20 | |
1PlusChem | 1P01DW80-1g |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 95% | 1g |
$1192.00 | 2024-06-20 | |
Aaron | AR01DWGC-2.5g |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 90% | 2.5g |
$2488.00 | 2023-12-15 | |
1PlusChem | 1P01DW80-2.5g |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 95% | 2.5g |
$2276.00 | 2024-06-20 | |
1PlusChem | 1P01DW80-250mg |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 95% | 250mg |
$621.00 | 2024-06-20 | |
A2B Chem LLC | AX27104-2.5g |
3-(1-Benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 90% | 2.5g |
$1921.00 | 2024-04-20 | |
Aaron | AR01DWGC-100mg |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 95% | 100mg |
$461.00 | 2025-02-09 | |
Enamine | EN300-1273153-100mg |
3-(1-benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 90.0% | 100mg |
$317.0 | 2023-10-02 | |
A2B Chem LLC | AX27104-50mg |
3-(1-Benzothiophen-2-yl)butan-2-one |
1601907-73-6 | 90% | 50mg |
$259.00 | 2024-04-20 |
3-(1-benzothiophen-2-yl)butan-2-one 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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3. Back matter
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4. Back matter
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
3-(1-benzothiophen-2-yl)butan-2-oneに関する追加情報
Comprehensive Overview of 3-(1-benzothiophen-2-yl)butan-2-one (CAS No. 1601907-73-6): Properties, Applications, and Industry Insights
3-(1-benzothiophen-2-yl)butan-2-one, identified by its CAS number 1601907-73-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiophene derivative exhibits unique structural features, making it a valuable intermediate in the synthesis of complex molecules. The compound's molecular formula C12H12OS and distinctive ketone functional group contribute to its reactivity and potential applications in various chemical transformations.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like 3-(1-benzothiophen-2-yl)butan-2-one, particularly due to their prevalence in drug discovery programs. The benzothiophene core is known to impart important pharmacological properties, and researchers are actively exploring its potential in developing new therapeutic agents. This aligns with current trends in precision medicine and targeted drug delivery systems, where molecular specificity is paramount.
The compound's physical and chemical properties make it particularly interesting for synthetic applications. With a molecular weight of 204.29 g/mol, it offers a balance between stability and reactivity. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, enabling researchers to create libraries of derivatives for structure-activity relationship studies. This characteristic has become increasingly valuable in the era of high-throughput screening and combinatorial chemistry.
From an industrial perspective, 3-(1-benzothiophen-2-yl)butan-2-one represents an important building block in fine chemical synthesis. Its production and purification processes have been optimized to meet the stringent requirements of GMP-compliant manufacturing, particularly for pharmaceutical applications. The compound's stability under various storage conditions and its compatibility with common organic solvents make it a practical choice for laboratory and industrial-scale operations.
Recent advancements in green chemistry have also impacted the synthesis and application of this compound. Researchers are exploring more sustainable routes for its production, including catalytic methods and biocatalytic transformations, responding to the growing demand for environmentally friendly chemical processes. This aligns with global initiatives for sustainable development in the chemical industry and addresses common search queries about eco-friendly synthetic methods.
In material science applications, the π-conjugated system of 3-(1-benzothiophen-2-yl)butan-2-one has shown promise in the development of organic electronic materials. Its potential use in OLED technology and organic photovoltaics is currently under investigation, tapping into the booming interest in renewable energy solutions and flexible electronics. These applications leverage the compound's ability to participate in charge transport processes while maintaining structural integrity.
Quality control aspects of 1601907-73-6 are particularly important for end-users. Advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to ensure purity and batch-to-batch consistency. This rigorous quality assurance meets the exacting standards of research institutions and industrial users who frequently search for high-purity chemical intermediates and reliable suppliers in their procurement processes.
The safety profile of 3-(1-benzothiophen-2-yl)butan-2-one has been thoroughly documented, with comprehensive material safety data sheets available for professional handling guidance. Proper storage conditions typically recommend protection from moisture and light exposure, with standard organic chemical handling precautions. These considerations address common workplace safety concerns and align with laboratory best practices searches frequently conducted by chemical professionals.
Looking toward future applications, the versatility of CAS 1601907-73-6 continues to inspire innovative research directions. Its potential role in medicinal chemistry as a scaffold for kinase inhibitors or as a precursor for functional materials positions it as a compound of ongoing interest. The scientific literature reveals a steady increase in publications referencing this structure, indicating its growing importance in multiple research domains.
For researchers considering working with 3-(1-benzothiophen-2-yl)butan-2-one, understanding its spectroscopic characteristics and reactivity patterns is essential. The compound exhibits distinctive UV-Vis absorption properties and characteristic NMR shifts that facilitate its identification and reaction monitoring. These analytical features respond to common search queries about compound characterization techniques and spectral interpretation in organic chemistry.
The commercial availability of 1601907-73-6 from specialized chemical suppliers has increased in recent years, reflecting its growing utility. Procurement specialists often search for information about bulk quantities, custom synthesis options, and technical specifications, all of which are now more readily available for this compound. The development of efficient synthetic routes has made it more accessible to the research community while maintaining competitive pricing structures.
In conclusion, 3-(1-benzothiophen-2-yl)butan-2-one (CAS No. 1601907-73-6) represents a versatile and valuable chemical entity with broad potential across scientific disciplines. Its unique structural features, combined with evolving synthetic methodologies and diverse application possibilities, ensure its continued relevance in cutting-edge research and industrial applications. As scientific understanding progresses and new technologies emerge, this compound is poised to play an increasingly important role in addressing contemporary challenges in healthcare, materials science, and sustainable chemistry.
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